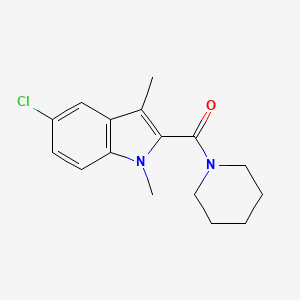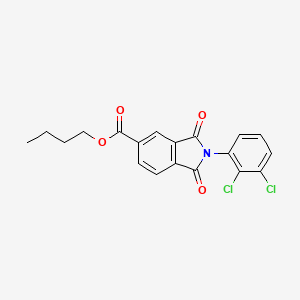![molecular formula C21H18Cl2N2O3S B4678530 N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4678530.png)
N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide
Overview
Description
N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide, also known as D4476, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 and has since been used in various studies to investigate the mechanism of action of different proteins and cellular processes.
Mechanism of Action
N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide inhibits the activity of GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various cellular processes. This compound also inhibits the activity of CDKs and HDACs, although the exact mechanism of action for these targets is still being investigated.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by this compound has been shown to have a wide range of biochemical and physiological effects. It can regulate glycogen metabolism, cell cycle progression, and neuronal development. This compound has also been shown to have anti-inflammatory effects and can inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide in lab experiments is its specificity for GSK-3 inhibition. This allows researchers to investigate the downstream effects of GSK-3 inhibition without interfering with other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other GSK-3 inhibitors. This may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for the use of N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide in scientific research. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have antiviral effects, which could be further explored in the development of new antiviral drugs. Additionally, the mechanism of action for this compound on CDKs and HDACs is still being investigated, which could lead to new insights into the regulation of these proteins.
Scientific Research Applications
N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide has been used in a wide range of scientific research applications, including studies on cancer, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit the activity of various proteins, including glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinases (CDKs), and histone deacetylases (HDACs).
properties
IUPAC Name |
N-[3-[4-(2,4-dichlorophenoxy)butanoylamino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-14-8-9-18(17(23)12-14)28-10-2-7-20(26)24-15-4-1-5-16(13-15)25-21(27)19-6-3-11-29-19/h1,3-6,8-9,11-13H,2,7,10H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQHKCQIKBESNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4678450.png)
![2-(2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B4678457.png)

![2-bromo-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4678476.png)

![N-(2-fluorophenyl)-N'-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4678509.png)
![N-[4-(4-morpholinyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4678512.png)
![N-[3-(1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4678518.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4678534.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4678544.png)

![2-[4-allyl-5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4678550.png)